molecular formula C15H14ClFN2O4 B2749601 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034240-70-3

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2749601
CAS No.: 2034240-70-3
M. Wt: 340.74
InChI Key: OBODQCNSMYKVPF-UHFFFAOYSA-N
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Scientific Research Applications

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

Future Directions

The future directions in the research of piperidine derivatives involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

Mechanism of Action

Target of Action

The compound “3-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a synthetic molecule with a piperidine core . Piperidine derivatives have been found to exhibit high selectivity for resistant Plasmodium falciparum , suggesting that this compound may target the Plasmodium falciparum parasite, which is responsible for malaria.

Mode of Action

Piperidine derivatives have been found to inhibit parasite growth . This suggests that the compound may interact with its targets in the Plasmodium falciparum parasite, leading to inhibition of growth and proliferation.

Pharmacokinetics

The compound’s potential as an antimalarial agent suggests that it may have suitable bioavailability and metabolic stability for therapeutic use .

Result of Action

The primary result of the compound’s action is likely the inhibition of Plasmodium falciparum growth . This could lead to a decrease in the number of parasites in the host, alleviating the symptoms of malaria and potentially leading to the clearance of the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the benzoylation of piperidine derivatives using benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction mass is stirred for several hours at low temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of a piperidine ring, a benzoyl group, and an oxazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c16-12-7-9(17)1-2-11(12)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODQCNSMYKVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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